5-acetyl-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-methyl-1-(2-phenylethyl)-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(4-hydroxy-3-methoxy-2-nitrophenyl)-6-methyl-1-(2-phenylethyl)-3,4-dihydro-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.15868546 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidinone derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from pyridothienopyrimidines and pyridothienotriazines demonstrated in vitro antimicrobial activities. Such activities suggest the potential use of these compounds, including those similar to the specified molecule, in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis pathways of pyrimidinone derivatives have been a subject of research, revealing various methods for acetylation and ring-opening reactions. These studies are crucial for understanding the chemical behavior and potential modifications of pyrimidinone-based compounds for various applications (R. Sodum, R. Klein, B. Otter, 1986).
Potential in Neurological Research
Some pyrimidinone derivatives have been explored for their potential in imaging neurological diseases, such as Parkinson's disease. The synthesis of specific PET agents indicates the utility of pyrimidinone structures in developing diagnostic tools for neurological conditions (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Anticancer and Biological Activity
Research into dihydropyrimidinone derivatives has shown a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This suggests that compounds with a pyrimidinone base, including the one , could have potential applications in medical research and treatment development (Sahar B. Al-Juboori, 2020).
Properties
IUPAC Name |
5-acetyl-6-(4-hydroxy-3-methoxy-2-nitrophenyl)-4-methyl-3-(2-phenylethyl)-1,6-dihydropyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-13-18(14(2)26)19(16-9-10-17(27)21(31-3)20(16)25(29)30)23-22(28)24(13)12-11-15-7-5-4-6-8-15/h4-10,19,27H,11-12H2,1-3H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJSPHZOWJCYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CCC2=CC=CC=C2)C3=C(C(=C(C=C3)O)OC)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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